REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8]([OH:13])[CH2:9][CH2:10][C:11]#[CH:12]>C(N(CC)CC)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:12]#[C:11][CH2:10][CH2:9][CH2:8][OH:13])[CH:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC#C)O
|
Name
|
bis(triphenylphosphine)palladium (II) chloride
|
Quantity
|
0.245 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Name
|
copper(I)iodide
|
Quantity
|
0.136 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 mins
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
when a dark brown sludge was obtained
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (200 ml) and water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted further with EtOAc (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The material was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
purified on silica (Si) 100 g
|
Type
|
CUSTOM
|
Details
|
over 60 mins
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C#CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |